Dimethyl Sulfide: A Biogenic Volatile Organic Compound at the Interface of Marine Biology and Climate Science
Dimethyl Sulfide: A Biogenic Volatile Organic Compound at the Interface of Marine Biology and Climate Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl sulfide (B99878) (DMS), a volatile organosulfur compound, is the most significant biogenic source of sulfur to the atmosphere, originating predominantly from marine environments.[1][2][3] Produced primarily from the enzymatic cleavage of dimethylsulfoniopropionate (DMSP) by marine phytoplankton and bacteria, DMS plays a pivotal role in the global sulfur cycle and has been implicated in climate regulation through its influence on cloud formation.[1][4][5][6][7] This technical guide provides a comprehensive overview of the core aspects of DMS, including its biosynthesis, environmental impact, and the key signaling pathways involved. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the intricate mechanisms governing this crucial biogenic volatile organic compound. The guide presents quantitative data in structured tables, details key experimental protocols, and provides visualizations of essential pathways and workflows to facilitate a deeper understanding of the subject.
Introduction
Dimethyl sulfide is a simple sulfur compound with the formula (CH₃)₂S. While it is produced by a variety of organisms, its most significant source is the marine biosphere, where it is a breakdown product of DMSP, an osmolyte and antioxidant produced by many species of phytoplankton and algae.[1][4][8][9][10] The release of DMS from the oceans into the atmosphere has profound implications for atmospheric chemistry and climate.[5][6][7]
The "smell of the sea" is often attributed to DMS and its derivatives.[1] Beyond its characteristic odor, the atmospheric oxidation of DMS leads to the formation of sulfate (B86663) aerosols, which can act as cloud condensation nuclei (CCN).[1][2][6][11] This process is central to the CLAW hypothesis, which postulates a feedback loop wherein oceanic phytoplankton influence cloud albedo and, consequently, global temperatures.[6][12][13][14] Understanding the production, fate, and influence of DMS is therefore critical for climate modeling and for comprehending the intricate biogeochemical cycles that regulate our planet.
Data Presentation: Quantitative Analysis of Dimethyl Sulfide
The concentration and flux of DMS are highly variable, depending on geographical location, season, and the composition of the local marine biota. The following tables summarize key quantitative data related to DMS.
Table 1: Global and Regional Sea Surface Dimethyl Sulfide (DMS) Concentrations
| Region | Annual Mean DMS Concentration (nM) | Notes | Reference |
| Global | ~1.71 - 2.26 | Estimates vary based on the dataset and methodology used. | [3] |
| Northern Polar Region (> 60° N) | Varies significantly with season; lower overall than Southern Polar Region. | [15] | |
| Southern Polar Region (< 60° S) | High concentrations, particularly during the austral summer, with peaks up to 12.3 nM. | [15] | |
| Northern Mid-Latitude (30° N to 60° N) | Moderate concentrations with seasonal variations. | [15] | |
| Southern Mid-Latitude (30° S to 60° S) | Moderate concentrations with seasonal variations. | [15] | |
| Equatorial Regions (0° to 30° N/S) | Generally lower and more stable concentrations throughout the year. | [15] | |
| Coastal Regions | Can have high-level DMS concentrations (7-10 nM). | Higher productivity often leads to elevated DMS levels. | [16] |
| Open Oceans | Lower concentrations (1.6-1.7 nM) compared to coastal areas. | [16] |
Table 2: Impact of Dimethyl Sulfide (DMS) Emissions on Cloud Condensation Nuclei (CCN)
| Region/Study Parameter | Impact on CCN | Notes | Reference |
| Southern Hemisphere (30°–45°S) | Up to 46% increase in simulated CCN concentrations from November to April. | Calculated at 0.23% supersaturation. | [17] |
| Southern Hemisphere (45°–60°S) | Up to 18% increase in CCN concentration from December to February. | [17] | |
| Southern Hemisphere (60°–75°S) | Up to 40% increase in CCN concentration from December to February. | [17] | |
| Global Model | >90% of the increase in Marine Boundary Layer CCN is due to nucleation of DMS-derived H₂SO₄ in the free troposphere and subsequent growth. | [17] | |
| Global Model | Growth of ultrafine sea spray particles to CCN sizes due to condensation of DMS-derived H₂SO₄ contributes less than 6% to CCN concentrations. | [17] |
Signaling Pathways and Biochemical Transformations
The production and transformation of DMS involve complex biochemical pathways within marine organisms and subsequent chemical reactions in the atmosphere.
Biosynthesis of Dimethylsulfoniopropionate (DMSP)
DMSP is the primary precursor to DMS in the marine environment.[1][4] Its biosynthesis is a multi-step enzymatic process that begins with the amino acid methionine. While the precise pathway can vary between organisms, a general schematic has been elucidated.[8][18][19] The identification of the methyltransferase gene, dsyB, in marine Alphaproteobacteria was a significant breakthrough in understanding this process.[8][20]
Enzymatic Conversion of DMSP to DMS
The conversion of DMSP to DMS is primarily catalyzed by a diverse group of enzymes known as DMSP lyases.[8][11][21] To date, eight distinct DMSP lyases have been identified in various marine bacteria and phytoplankton.[8] These enzymes cleave DMSP to produce DMS and acrylate, or in some cases, 3-hydroxypropionate.[8][21]
Atmospheric Oxidation of DMS and the CLAW Hypothesis
Once released into the atmosphere, DMS undergoes oxidation, primarily initiated by hydroxyl (OH) and nitrate (B79036) (NO₃) radicals. This process leads to the formation of several sulfur-containing compounds, including sulfur dioxide (SO₂), methanesulfonic acid (MSA), and sulfuric acid (H₂SO₄).[1][4][22] These compounds can then form new aerosol particles or contribute to the growth of existing ones, which can act as CCN.[5][22][23] The CLAW hypothesis outlines a negative feedback loop where increased phytoplankton activity leads to increased DMS emissions, more CCN, brighter clouds, and a cooling effect on the climate.[6][12][13][14][24]
Experimental Protocols
The accurate measurement of DMS is crucial for understanding its role in the environment. Gas chromatography (GC) coupled with a mass spectrometer (MS) or a flame photometric detector (FPD) is the most common analytical technique.[25][26][27][28][29][30]
Sample Collection and Preparation
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Water Samples: Seawater samples are collected from desired depths using Niskin bottles or similar samplers. To minimize DMS loss, samples should be processed immediately.
-
Filtration: To separate dissolved and particulate fractions, samples are gently filtered through glass fiber filters (e.g., GF/F).[31]
-
Preservation: For DMS analysis, an aliquot of the filtrate is often preserved by acidification (e.g., with HCl) and stored in a gas-tight vial at low temperature.[25]
-
DMSP Analysis: To measure DMSP, an aliquot of the sample is treated with a strong base (e.g., NaOH or KOH) to hydrolyze DMSP to DMS, which is then quantified.[25]
DMS Analysis by Purge-and-Trap Gas Chromatography (P&T-GC)
This is a widely used method for the determination of DMS in seawater.[25]
-
Purging: An inert gas (e.g., helium or nitrogen) is bubbled through the water sample, stripping the volatile DMS.
-
Trapping: The DMS is then carried in the gas stream to a cold trap (cryotrap) where it is cryofocused at a low temperature (e.g., using liquid nitrogen).
-
Desorption and Injection: The trap is rapidly heated, desorbing the DMS, which is then injected into the GC column.
-
Separation: The DMS is separated from other volatile compounds on a capillary GC column (e.g., DB-5ms).[29]
-
Detection: The eluted DMS is detected by a mass spectrometer (MS) or a flame photometric detector (FPD).
-
Quantification: Quantification is achieved by comparing the peak area of the sample to that of a known concentration of a DMS standard. The use of deuterated internal standards (d₆-DMS) is recommended for improved accuracy and precision.[25]
DMS Analysis by Solid-Phase Microextraction (SPME)-GC-MS
SPME is a simpler, solvent-free extraction technique that can also be used for DMS analysis.[26][31]
-
Extraction: A fused silica (B1680970) fiber coated with a stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the water sample in a sealed vial. DMS partitions from the sample matrix onto the fiber coating.
-
Desorption and Injection: The fiber is then retracted and inserted into the hot injector of the GC, where the DMS is thermally desorbed and transferred to the GC column.
-
Separation and Detection: Separation and detection are performed as described for the P&T-GC method.
Conclusion
Dimethyl sulfide is a biogenic volatile organic compound of immense importance, bridging the gap between marine microbiology and atmospheric science. Its production by marine phytoplankton and its subsequent role in atmospheric chemistry and climate regulation highlight the interconnectedness of Earth's systems. This guide has provided a technical overview of the core aspects of DMS, from its biochemical origins to its global impact. The presented data, protocols, and pathway visualizations are intended to serve as a valuable resource for researchers and professionals seeking to delve deeper into the complexities of this fascinating molecule. Further research into the genetic regulation of DMSP and DMS production, as well as more refined climate models incorporating the nuances of DMS chemistry, will continue to enhance our understanding of the role of the biosphere in shaping our planet's climate.
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